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Introduction
IMMH-010 maleate is a novel, orally bioavailable small molecule prodrug of YPD-29B, a potent

inhibitor of the programmed cell death-ligand 1 (PD-L1). This technical guide provides a

comprehensive overview of the preclinical studies and findings for IMMH-010 maleate,

focusing on its mechanism of action, pharmacokinetics, metabolism, and anti-tumor efficacy.

The data presented herein is intended to inform researchers, scientists, and drug development

professionals on the preclinical profile of this promising immuno-oncology agent. IMMH-010 is

currently in phase I clinical trials for the treatment of advanced malignant solid tumors.[1][2]

Mechanism of Action
IMMH-010 is an ester prodrug designed to improve the druggability of its active metabolite,

YPD-29B.[1] Following oral administration, IMMH-010 is rapidly converted to YPD-29B.[3][4]

YPD-29B effectively blocks the interaction between programmed cell death protein 1 (PD-1)

and its ligand, PD-L1.[4] This inhibition disrupts a key immune checkpoint pathway that is often

exploited by cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1

interaction, YPD-29B helps to restore T-cell activity against tumor cells.
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Caption: Mechanism of action of IMMH-010 maleate.
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The pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B has been

evaluated in rats and cynomolgus monkeys.

Rat Pharmacokinetic Parameters
Following a single oral administration of IMMH-010 maleate to rats, the compound was rapidly

and extensively converted to YPD-29B.[4][5] The area under the plasma concentration-time

curve (AUC) for both IMMH-010 and YPD-29B was found to be proportional to the dose in the

range of 10-100 mg/kg.[4][5][6]

Parameter 10 mg/kg 30 mg/kg 100 mg/kg

IMMH-010

Cmax (ng/mL) 18.3 ± 8.1 45.2 ± 13.5 158.2 ± 45.7

Tmax (h) 0.5 0.7 ± 0.3 0.8 ± 0.3

AUC (0-t) (ng·h/mL) 20.7 ± 6.4 68.9 ± 20.1 254.6 ± 88.2

t1/2 (h) 1.1 ± 0.4 1.3 ± 0.3 1.6 ± 0.5

YPD-29B

Cmax (ng/mL) 480.6 ± 121.7 1350.8 ± 320.1 4256.4 ± 987.3

Tmax (h) 1.0 ± 0.0 1.3 ± 0.5 1.8 ± 0.8

AUC (0-t) (ng·h/mL) 1587.4 ± 421.3 4890.1 ± 1123.5 16432.8 ± 3541.2

t1/2 (h) 2.9 ± 0.5 3.2 ± 0.6 3.5 ± 0.4

Data presented as

mean ± SD.

Cynomolgus Monkey Pharmacokinetic Parameters
After a single 5 mg/kg oral dose of IMMH-010 maleate in male cynomolgus monkeys, the peak

plasma concentrations for IMMH-010 and YPD-29B were reached within 1.5 hours.[1]
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Parameter IMMH-010 YPD-29B

Dose (mg/kg) 5 -

Cmax (ng/mL) 9.46 35.5

Tmax (h) < 1.5 < 1.5

AUC (ng·h/mL) 47.9 186

t1/2 (h) 5.16 9.00

Metabolism and Interspecies Variation
IMMH-010 is primarily metabolized to its active form, YPD-29B, through hydrolysis catalyzed by

carboxylesterase 1 (CES1).[1][7] Four metabolites of IMMH-010 have been identified in total.[1]

[8]

Significant interspecies differences in the metabolism of IMMH-010 have been observed in

plasma. The conversion of IMMH-010 to YPD-29B is rapid in rat and mouse plasma, while the

parent compound remains stable in human and monkey plasma.[1][2][8] Conversely, the

transformation of IMMH-010 to YPD-29B in liver S9 fractions is rapid and shows no obvious

differences among human, monkey, dog, and rat species.[8] The intestine is not a major site of

IMMH-010 hydrolysis.[7][8]
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Caption: Interspecies variation in IMMH-010 metabolism.

Tissue Distribution and Excretion in Rats
Following oral administration of 10 mg/kg IMMH-010 maleate to rats, the parent drug and its

active metabolite were widely distributed in tissues.[9]

Tissue Distribution of IMMH-010 and YPD-29B in Rats

Compound Primary Distribution Tissues

IMMH-010
Adrenal gland, lymph nodes, heart, liver,

spleen[4][5][9]

YPD-29B Liver, lymph, kidney, lung[4][5][9]

Excretion Profile in Rats (72h post 10 mg/kg oral dose)

Excretion Route % of Administered Dose

Feces

Unchanged IMMH-010 7.99%[4][5][9]

YPD-29B 19.65%[9]

Urine

YPD-29B 1.17%[9]

Total Recovered ~28.81%[4][5][9]

Anti-Tumor Efficacy
IMMH-010 has demonstrated significant anti-tumor activity in B16F10 melanoma and MC38

colon carcinoma xenograft mouse models.[1][8] The half-life of YPD-29B in tumors was found

to be 7.6 to 25 times longer than in plasma, suggesting prolonged target engagement in the

tumor microenvironment.[1]

Experimental Protocols
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Pharmacokinetic Studies in Rats
Animals: Female Sprague-Dawley rats.[4]

Formulation: IMMH-010 maleate was suspended in 0.5% sodium carboxymethyl cellulose.

[4][9]

Dosing: Single intragastric administration at doses of 10, 30, and 100 mg/kg.[9]

Sample Collection: Blood samples were collected via the orbital plexus at specified time

points up to 48 hours into heparinized tubes containing NaF.[9] Plasma was separated by

centrifugation.[9]

Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by a validated

LC-MS/MS method.[4][6]

Pharmacokinetic Studies in Cynomolgus Monkeys
Animals: Four male cynomolgus monkeys.[1][7]

Formulation: IMMH-010 maleate was suspended in 0.5% carboxymethyl cellulose to a

concentration of 1 mg/mL.[1][7]

Dosing: Single oral gavage administration of 5 mg/kg.[1][7]

Sample Collection: Serial blood samples were collected up to 48 hours.[1][7]

Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by LC-

MS/MS.[1][7]

In Vivo Anti-Tumor Efficacy Studies
Animal Models: B16F10 melanoma and MC38 colon carcinoma xenograft models.[7]

Cell Implantation: B16F10 or MC38 cells were injected subcutaneously into the right flanks of

mice.[7]

Treatment: Mice received once-daily oral administration of IMMH-010 maleate (1.25, 2.5, 5,

and 10 mg/kg) or vehicle (0.5% carboxymethyl cellulose) for 19 consecutive days.[7]
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Endpoint: Tumor growth inhibition was calculated based on tumor weight at the end of the

study.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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